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molecular formula C17H17NO3 B335249 Methyl 2-(3-phenylpropanoylamino)benzoate

Methyl 2-(3-phenylpropanoylamino)benzoate

Cat. No. B335249
M. Wt: 283.32 g/mol
InChI Key: CNGJQNQKHOVOAD-UHFFFAOYSA-N
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Patent
US04994493

Procedure details

A mixture of 17.6 g of 3-phenylpropanoyl chloride in 40 ml of ethyl acetate is added dropwise to a solution of 15.7 g of methyl anthranilate and 21 g of triethylamine in 60 ml of methyl acetate. The mixture is stirred at room temperature for 24 hours, water is added, and the organic phase is separated off and, after the solvent has been evaporated off, methyl 2-(3-phenylpropanoylamino)benzoate is obtained as an orange-colored oil.
Quantity
17.6 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
15.7 g
Type
reactant
Reaction Step Two
Quantity
21 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][CH2:8][C:9](Cl)=[O:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:12]([O:21][CH3:22])(=[O:20])[C:13]1[C:14](=[CH:16][CH:17]=[CH:18][CH:19]=1)[NH2:15].C(N(CC)CC)C.O>C(OCC)(=O)C.C(OC)(=O)C>[C:1]1([CH2:7][CH2:8][C:9]([NH:15][C:14]2[CH:16]=[CH:17][CH:18]=[CH:19][C:13]=2[C:12]([O:21][CH3:22])=[O:20])=[O:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
17.6 g
Type
reactant
Smiles
C1(=CC=CC=C1)CCC(=O)Cl
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
15.7 g
Type
reactant
Smiles
C(C=1C(N)=CC=CC1)(=O)OC
Name
Quantity
21 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)(=O)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic phase is separated off
CUSTOM
Type
CUSTOM
Details
after the solvent has been evaporated off

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C1(=CC=CC=C1)CCC(=O)NC1=C(C(=O)OC)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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